Thiazyl chloride Thiazyl chloride
Brand Name: Vulcanchem
CAS No.: 17178-58-4
VCID: VC21052970
InChI: InChI=1S/ClNS/c1-3-2
SMILES: N#SCl
Molecular Formula: ClNS
Molecular Weight: 81.53 g/mol

Thiazyl chloride

CAS No.: 17178-58-4

Cat. No.: VC21052970

Molecular Formula: ClNS

Molecular Weight: 81.53 g/mol

* For research use only. Not for human or veterinary use.

Thiazyl chloride - 17178-58-4

Specification

CAS No. 17178-58-4
Molecular Formula ClNS
Molecular Weight 81.53 g/mol
IUPAC Name azanylidyne(chloro)-λ4-sulfane
Standard InChI InChI=1S/ClNS/c1-3-2
Standard InChI Key FWVIYFTZAHMHIO-UHFFFAOYSA-N
SMILES N#SCl
Canonical SMILES N#SCl

Introduction

Physical and Chemical Properties

Thiazyl chloride is an inorganic compound with the molecular formula ClNS, also known as thionitrosyl chloride. At room temperature, it exists as a yellow-green gas that readily trimerizes into (NSCl)₃ under standard conditions. The compound features a linear N≡S–Cl geometry, which is analogous to the isostructural thiazyl fluoride (NSF) and isoelectronic with thionyl chloride (SOCl₂).

Basic Physical Properties

Thiazyl chloride possesses several distinctive physical properties that characterize its behavior under various conditions. These properties are essential for understanding its reactivity and potential applications.

PropertyValue
Molecular FormulaClNS
Molecular Weight81.52470 g/mol
Density1.57 g/cm³
Exact Mass80.94400
PSA23.79000
LogP1.35278
Index of Refraction1.564
CAS Number17178-58-4

The compound possesses moderate polarity as indicated by its PSA (Polar Surface Area) value, and its LogP value suggests limited solubility in water but better solubility in organic solvents .

Spectroscopic Properties

Spectroscopic analyses have provided valuable insights into the molecular structure of thiazyl chloride. Infrared spectroscopy studies of gaseous NSCl have identified three fundamental vibrations: NS stretch at 1324.0 cm⁻¹, SCl stretch at 417.8 cm⁻¹, and bending at 271 cm⁻¹. These assignments have been verified using nitrogen and chlorine isotopes .

Research on solid films of NSCl cooled with liquid nitrogen has revealed the existence of two distinct forms with different spectral characteristics:

  • Form 1: Main peaks at 1397, 205, and 140 cm⁻¹

  • Form 2: Main peaks at 1346, 350, and 256 cm⁻¹

Structural Analysis

Extensive research has conclusively determined that thiazyl chloride possesses an NSCl structure rather than an SNCl configuration. Electron diffraction studies conducted at elevated temperatures (368°K) have provided precise measurements of the compound's molecular geometry .

Molecular Geometry

The molecular structure of thiazyl chloride features a bent geometry with the following parameters:

ParameterValue
N-S bond distance1.448 ± 0.003 Å
S-Cl bond distance2.159 ± 0.003 Å
N...Cl distance3.106 ± 0.016 Å
NSCl bond angle117.51° ± 1.0°

The bond lengths and angle confirm the compound's bent structure, which influences its reactivity and chemical behavior .

Force Constants and Vibrational Analysis

Based on fundamental frequencies observed in spectroscopic studies, researchers have calculated force constants for thiazyl chloride using a simple quadratic potential function. These constants, measured in millidynes per angstrom, are:

  • F(NS) = 10.01

  • F(SCl) = 1.58

  • F(α) = 0.25

These values indicate a relatively strong N-S bond compared to the S-Cl bond, which aligns with the observed reactivity patterns of the compound.

Synthesis Methods

Thiazyl chloride can be synthesized through various methods, each with specific advantages depending on the required purity and scale of production.

Laboratory-Scale Synthesis

The most common laboratory synthesis method involves the pyrolysis of its trimer (N₃S₃Cl₃) at 100°C under vacuum. This approach provides relatively pure thiazyl chloride, though careful temperature control is necessary to prevent decomposition.

Another important synthetic route includes the reaction of chlorine gas with thiazyl fluoride (NSF), which proceeds through a halogen exchange mechanism. Additionally, the use of "Katz reagent" (a mixture of ethyl carbamate, thionyl chloride, and pyridine in benzene) has been reported as an effective method for synthesizing thiazyl chloride.

Alternative Synthetic Routes

Alternative synthetic approaches include:

  • Reaction of sulfur dichloride (SCl₂) with nitrogen gas (N₂) at elevated temperatures:
    SCl₂ + N₂ → ClNS + NCl₃

  • Reaction of thionyl chloride (SOCl₂) with thiazole derivatives under controlled conditions, which offers higher yield and purity of the final product.

Industrial Production

Industrial production typically involves the large-scale reaction of sulfur dichloride with nitrogen gas in a controlled environment. The process requires careful optimization of temperature and pressure conditions to ensure maximum yield and purity of the product. Continuous monitoring and adjustment of reaction parameters are essential for successful industrial-scale synthesis.

Chemical Reactivity

Thiazyl chloride demonstrates versatile chemical reactivity, participating in various types of reactions that make it valuable in synthetic chemistry.

Oxidation Reactions

Thiazyl chloride undergoes oxidation reactions with fluorinating agents such as sulfur tetrafluoride (SF₄) to form thiazyl fluoride (ClNSF).

Reduction Reactions

Under specific conditions, thiazyl chloride can be reduced using agents like lithium aluminum hydride (LiAlH₄) to yield thiazyl hydride (ClNSH).

Substitution Reactions

One of the most important aspects of thiazyl chloride's reactivity is its tendency to undergo substitution reactions with nucleophiles. When reacted with amines and alcohols, it forms corresponding thiazyl derivatives. These reactions typically proceed under mild conditions and are valuable in organic synthesis.

Reaction Products

The major products formed from thiazyl chloride reactions include:

  • Oxidation: Thiazyl fluoride (ClNSF)

  • Reduction: Thiazyl hydride (ClNSH)

  • Substitution: Various thiazyl derivatives, depending on the nucleophile used

Biological Activity

Research into thiazyl chloride and its derivatives has revealed significant biological activities with potential therapeutic applications.

Antimicrobial Properties

Thiazyl chloride serves as a precursor to thiazole-based compounds, which have demonstrated notable antimicrobial activity. Studies have evaluated these derivatives against various pathogens, with significant effectiveness shown particularly against bacteria such as Bacillus cereus and Escherichia coli.

The table below summarizes the antimicrobial activity of selected thiazyl chloride derivatives:

CompoundMIC (mg/mL)Target Organism
10.23Enterobacter cloacae
20.47Bacillus cereus
30.70Salmonella Typhimurium
40.11Trichoderma viride
50.23Aspergillus niger

Compound 3 demonstrated particularly notable activity, with an MIC of 0.23 mg/mL against E. cloacae and 0.70 mg/mL against S. Typhimurium.

CompoundIC₅₀ (μM)Cell Line
A12.5MCF-7
B15.0MDA-MB-231
C10.0HeLa

Compound C showed particularly strong effectiveness against HeLa cells, suggesting potential for therapeutic development.

Mechanism of Action

The biological activity of thiazyl chloride derivatives appears to be related to several mechanisms:

  • Release of chloride ions, which play critical roles in cellular processes including the maintenance of membrane potential and regulation of water secretion in epithelial tissues.

  • Formation of thiazole derivatives that can induce apoptosis in cancer cells through reactive oxygen species (ROS) generation and mitochondrial dysfunction.

  • Potential synergistic effects when combined with conventional antibiotics, suggesting applications in addressing antibiotic resistance.

Applications

Thiazyl chloride has found applications in various fields of chemistry and potentially in pharmaceutical development.

Organic Synthesis

In organic synthesis, thiazyl chloride serves as a versatile reagent, particularly for cyclization reactions with 1,4-diketones to form isothiazoles and thiadiazoles. These heterocyclic compounds have valuable properties that make them useful in the development of pharmaceuticals and specialty chemicals.

Precursor for Other Compounds

Thiazyl chloride functions as an important precursor for other thiazyl halides and sulfur-nitrogen compounds. This role makes it valuable in the preparation of various specialty chemicals with specific properties and applications.

Materials Science Applications

Research suggests potential applications for thiazyl chloride derivatives in materials science. The compound can serve as a precursor to sulfur-nitrogen (SN) radicals, such as SNS- and S₃N₃- , which exhibit unique electronic properties for conductive polymers or magnetic materials.

Analytical Methods

Various analytical techniques have been employed to characterize thiazyl chloride and monitor its reactions.

Spectroscopic Methods

Infrared (IR) spectroscopy has been particularly valuable for analyzing thiazyl chloride, with key absorptions for S–N and S–Cl bonds occurring at specific wavenumbers. Electron paramagnetic resonance (EPR) has also been used to study radical species derived from thiazyl chloride .

Crystallographic Analysis

Powder X-ray diffraction (XRD) has been employed to confirm the crystalline structure of thiazyl chloride derivatives, with characteristic peaks that help identify the compound and its polymorphs.

Elemental Analysis

Elemental analysis has been used to validate the stoichiometry of thiazyl chloride and its derivatives, particularly focusing on sulfur/nitrogen ratios that confirm composition and purity.

Synthesis Challenges and Solutions

The synthesis of thiazyl chloride presents several challenges that researchers have addressed through methodological innovations.

Stability Issues

Thiazyl chloride's tendency to trimerize under standard conditions creates challenges for its isolation and storage. Researchers have addressed this through careful temperature control during synthesis and purification via sublimation to isolate high-purity material .

Mechanistic Complexities

Analyzing reaction mechanisms involving thiazyl chloride is complicated by transient intermediates and competing reaction pathways. Advanced techniques have been developed to address these challenges:

  • Stopped-flow spectroscopy to capture fast reaction kinetics

  • Isotopic labeling with ¹⁵N or ³⁴S to track bond cleavage and rearrangement

  • Computational modeling using density functional theory (DFT) to predict intermediates and transition states

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